molecular formula C19H13FN2O6S B12199153 4-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

4-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B12199153
M. Wt: 416.4 g/mol
InChI Key: NBXPEKHJMLHUHG-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a fluorobenzylidene group, and a hydroxybenzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of a thiazolidine-2,4-dione with a fluorobenzylidene derivative under specific conditions. The subsequent steps involve the acetylation of the thiazolidine ring and the coupling with 2-hydroxybenzoic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the yield and purity of the product. These methods ensure that the compound is produced efficiently and cost-effectively, meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

4-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohol derivatives .

Scientific Research Applications

4-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H13FN2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

4-[[2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H13FN2O6S/c20-13-4-2-1-3-10(13)7-15-17(25)22(19(28)29-15)9-16(24)21-11-5-6-12(18(26)27)14(23)8-11/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-

InChI Key

NBXPEKHJMLHUHG-CHHVJCJISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F

Origin of Product

United States

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